
3-Chloro-2,5-dimethylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2,5-dimethylbenzaldehyde: is an aromatic aldehyde with the molecular formula C9H9ClO. It is characterized by the presence of a chlorine atom and two methyl groups attached to a benzene ring, along with an aldehyde functional group. This compound is used in various chemical syntheses and has applications in different fields, including pharmaceuticals and organic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2,5-dimethylbenzaldehyde can be achieved through several methods. One common approach involves the chlorination of 2,5-dimethylbenzaldehyde using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloro-2,5-dimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or other nucleophiles in appropriate solvents.
Major Products Formed:
Oxidation: 3-Chloro-2,5-dimethylbenzoic acid.
Reduction: 3-Chloro-2,5-dimethylbenzyl alcohol.
Substitution: 3-Methoxy-2,5-dimethylbenzaldehyde (when chlorine is replaced by a methoxy group).
Aplicaciones Científicas De Investigación
3-Chloro-2,5-dimethylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents.
Industry: It is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 3-Chloro-2,5-dimethylbenzaldehyde involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, forming intermediates that can further react to produce various products. The chlorine atom and methyl groups on the benzene ring influence the compound’s reactivity and selectivity in these reactions .
Comparación Con Compuestos Similares
- 3-Chloro-2,5-dihydroxybenzyl alcohol
- 3-Chlorobenzyl alcohol
- Chlorobenzene
- Hydroquinone
- Chlorohydroquinone
Comparison: 3-Chloro-2,5-dimethylbenzaldehyde is unique due to the presence of both chlorine and methyl groups on the benzene ring, which affects its chemical reactivity and physical properties. Compared to similar compounds, it offers distinct reactivity patterns, making it valuable in specific synthetic applications .
Propiedades
Fórmula molecular |
C9H9ClO |
|---|---|
Peso molecular |
168.62 g/mol |
Nombre IUPAC |
3-chloro-2,5-dimethylbenzaldehyde |
InChI |
InChI=1S/C9H9ClO/c1-6-3-8(5-11)7(2)9(10)4-6/h3-5H,1-2H3 |
Clave InChI |
FENXSLDBWHFZKY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)Cl)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


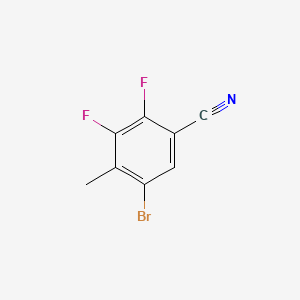
![2-[3-(4-methoxy-N-methylanilino)-2-oxopropyl]isoindole-1,3-dione](/img/structure/B14019917.png)
![[4-(Methoxy-methyl-carbamoyl)-bicyclo[2.2.2]oct-1-yl]-carbamic acid tert-butyl ester](/img/structure/B14019925.png)
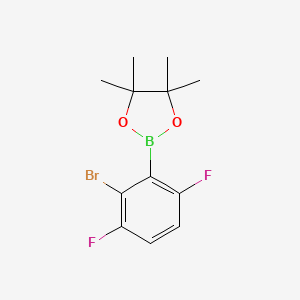
![Ethyl 4-[(4-azido-3-hydroxybutyl)-(4-methylphenyl)sulfonylamino]benzoate](/img/structure/B14019935.png)
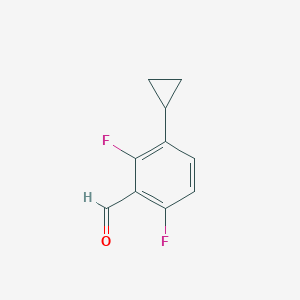

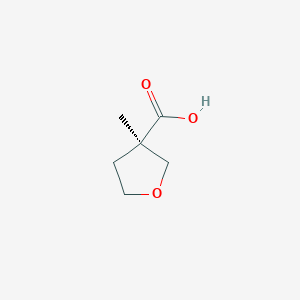
![rel-(1S,4S)-2-Benzyl-5-(tert-butoxycarbonyl)-2,5-diazabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14019971.png)
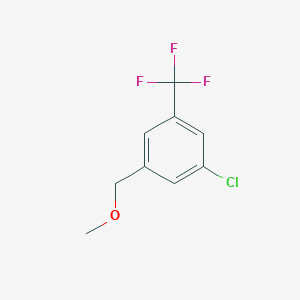
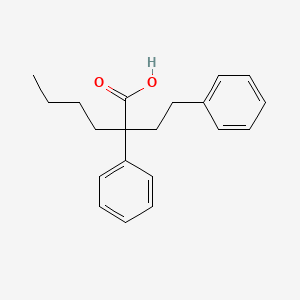
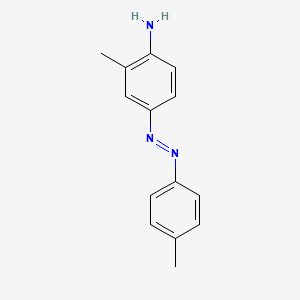
![(R)-N-[(S)-[2-[Di(adamantan-1-yl)phosphino]phenyl](3,5-di-tert-butyl-4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B14019995.png)

